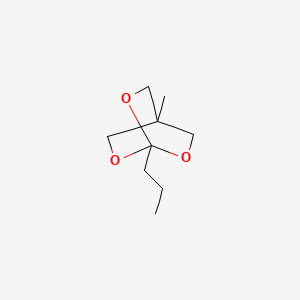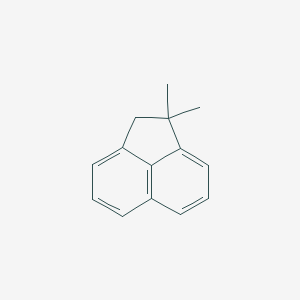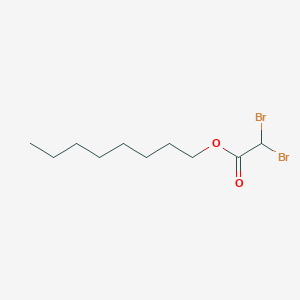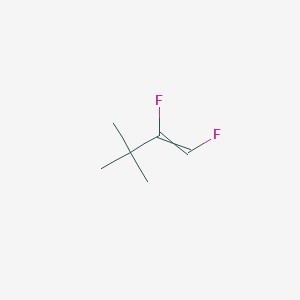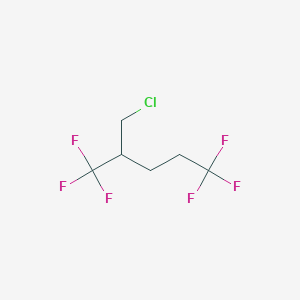
Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- is a chemical compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the triazole ring and the fluorophenyl group imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring.
Material Science: It is explored for use in the development of new materials with unique electronic or optical properties.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- Ethanone, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
- Ethanone, 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)-
- Ethanone, 1-(2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-
Comparison:
- Uniqueness: The presence of the fluorophenyl group in Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- imparts unique electronic properties compared to its chloro, bromo, and methyl analogs. This can affect its reactivity, binding affinity, and overall chemical behavior.
- Applications: While all these compounds may have similar applications in medicinal chemistry and material science, the specific properties of the fluorophenyl derivative may make it more suitable for certain applications, such as those requiring high binding specificity or unique electronic properties.
Propiedades
Número CAS |
60850-74-0 |
|---|---|
Fórmula molecular |
C10H8FN3O |
Peso molecular |
205.19 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C10H8FN3O/c11-9-4-2-1-3-8(9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 |
Clave InChI |
DNGMSSQUHFMMIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CN2C=NC=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


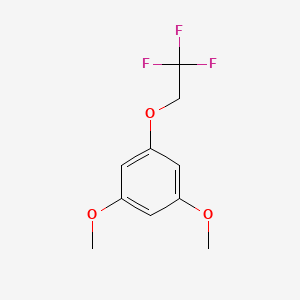
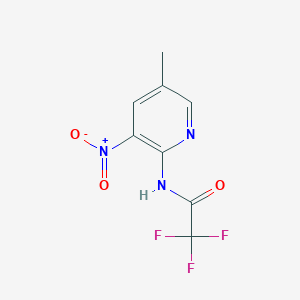
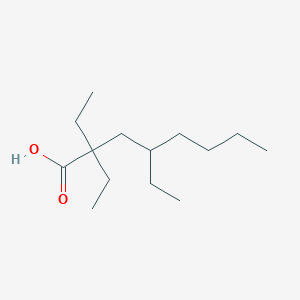
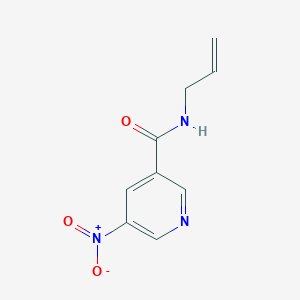
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
